Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride
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Overview
Description
Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride is a chemical compound with a molecular formula of C13H19ClN2O2. It is known for its unique structure, which includes a benzyl group, a trans-4-methylpyrrolidin-3-yl group, and a carbamate group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with trans-4-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium azide in polar solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with fewer oxygen atoms.
Substitution: Formation of substituted products with new functional groups.
Scientific Research Applications
Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored
Properties
Molecular Formula |
C13H19ClN2O2 |
---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
benzyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-10-7-14-8-12(10)15-13(16)17-9-11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3,(H,15,16);1H/t10-,12-;/m0./s1 |
InChI Key |
BSMSBZLVNPGRCO-JGAZGGJJSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1NC(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
CC1CNCC1NC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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